1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride is an organic compound characterized by its unique structure, which includes a piperazine ring substituted with a trifluoromethyl-benzenesulfonyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceutical agents targeting the central nervous system. The molecular formula for this compound is C11H13ClF3N2O2S, and it has a molecular weight of approximately 365.2 g/mol.
This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. It is classified as a piperazine derivative due to the presence of the piperazine ring, which is a common structural motif in many pharmacologically active compounds.
After the initial reaction, the product is treated with hydrochloric acid to form the hydrochloride salt.
The synthesis requires careful control of reaction conditions, including temperature and time, to maximize yield and purity. Typical conditions may involve stirring at room temperature or slightly elevated temperatures for several hours. Purification of the final product can be achieved through recrystallization or chromatography techniques.
The molecular structure of 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride features a piperazine ring bonded to a sulfonyl group that is further substituted with a trifluoromethyl group on the aromatic ring. This configuration contributes to its chemical reactivity and biological properties.
1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride largely depends on its application in medicinal chemistry. It may interact with specific enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence pharmacokinetic properties such as absorption and distribution within biological systems .
Relevant data on these properties can guide researchers in handling and utilizing this compound effectively in laboratory settings .
1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride has several scientific applications:
The versatility of this compound makes it valuable across various fields of research and industry .
The synthesis of 1-[2-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride relies on sequential alkylation and sulfonylation reactions. The primary route involves reacting piperazine with 2-(trifluoromethyl)benzenesulfonyl chloride under Schotten-Baumann conditions. This reaction typically employs a two-phase solvent system (water/dichloromethane) with sodium carbonate as a base to maintain a pH of 9–10, facilitating nucleophilic displacement of the sulfonyl chloride group while minimizing N,Nʹ-disubstitution byproducts. Precise stoichiometric control (1:1 molar ratio of piperazine to sulfonyl chloride) is critical, as excess piperazine prevents undesired bis-sulfonylation [4].
An alternative pathway first involves N-alkylation of piperazine with 2-chloroethyl triflate in acetonitrile at 60°C, followed by sulfonylation. However, this method suffers from lower regioselectivity (∼15% N-alkylated byproducts) and requires additional purification steps. Sulfonylation remains the preferred industrial method due to higher atom economy (78% vs. 62% for alkylation-first routes) and crystalline intermediates that simplify isolation [4] [9].
Table 1: Solvent Systems for Sulfonylation Reactions
Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
H₂O/CH₂Cl₂ | Na₂CO₃ | 0–5 | 2.5 | 88 |
THF | Et₃N | 25 | 4.0 | 76 |
Toluene | K₂CO₃ | 80 | 6.0 | 68 |
Acetonitrile | DIPEA | 60 | 3.5 | 72 |
Conversion of the free base to the hydrochloride salt is achieved through acidification with concentrated HCl (2.0–2.2 equiv.) in polar aprotic solvents. Isopropanol (IPA) and ethanol are optimal due to their high solubility parameters (δ = 11.5 and 12.7 MPa¹/², respectively), which promote crystalline salt precipitation. IPA yields denser crystals with lower solvent inclusion (<0.1% w/w residual solvent) compared to ethanol (0.5% w/w). Crystallization kinetics studies reveal that slow cooling (0.5°C/min) from 60°C to −10°C in IPA affords 95% yield with >99.5% chemical purity. Anhydrous conditions are mandatory to prevent hydrate formation, which reduces solubility and delays dissolution [3].
Salt formation protocols require strict stoichiometric control: HCl deficiency (≤1.8 equiv.) leaves 5–7% unreacted free base, while excess HCl (≥2.5 equiv.) induces decomposition via sulfonamide hydrolysis. Post-crystallization washes with cold diethyl ether (<−15°C) remove ionic impurities, enhancing HPLC purity from 97.3% to 99.8%. The hydrochloride salt exhibits a characteristic melting point of 240°C (DSC, 10°C/min), serving as a critical quality attribute [7].
Solvent-free microwave-assisted synthesis eliminates volatile organic compound (VOC) emissions while accelerating reaction kinetics. In this approach, piperazine and 2-(trifluoromethyl)benzenesulfonyl chloride are ground with potassium carbonate (1.5 equiv.) and exposed to microwave irradiation (300 W, 100°C) for 8–12 minutes. The reaction proceeds via a melt-phase mechanism, where localized superheating at the solid-solid interface enhances molecular diffusion. This method achieves 92% conversion compared to 88% in conventional reflux (2.5 hours), reducing energy consumption by 85% [5].
Salt formation is integrated into the same workflow by adding HCl-saturated ethanol post-reaction. The mixture is irradiated at 50°C for 5 minutes, inducing instantaneous crystallization. This one-pot strategy reduces total synthesis time from 8 hours to <30 minutes, though crystal size distribution remains broader (PDI = 1.8 vs. 1.3 for batch cooling) [5].
Enantioselective synthesis leverages chiral phase-transfer catalysts (PTCs) to resolve racemic mixtures during sulfonylation. N-Spiro quaternary ammonium catalysts (e.g., N-benzylcinchoninium bromide, 5 mol%) in toluene/water systems achieve 84% ee for R-enantiomers at −20°C. The mechanism involves chiral ion-pair stabilization of the sulfonyl-piperazine transition state, favoring Re-face attack [9].
Palladium-catalyzed C–N coupling offers an alternative route starting from 2-bromo-(trifluoromethyl)benzene and N-Boc-piperazine. Pd₂(dba)₃/Xantphos (2 mol%) with Cs₂CO₃ in dioxane at 100°C affords the coupled product in 89% yield. Subsequent deprotection and sulfonylation yield enantiopure (>98% ee) material when using chiral palladium complexes. However, this route is cost-prohibitive for scale-up due to catalyst loading [4] [9].
Table 2: Catalytic Systems for Stereoselective Synthesis
Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
N-Benzylcinchoninium Br | Toluene/H₂O | −20 | 6.0 | 84 | 78 |
Pd(OAc)₂/(R)-BINAP | Dioxane | 100 | 12 | 98 | 82 |
Lipase B (immobilized) | MTBE | 30 | 24 | 91 | 65 |
CuI/L-Proline | DMF | 80 | 8.0 | 76 | 71 |
Enzymatic resolution using immobilized lipase B (Novozym 435®) in methyl tert-butyl ether (MTBE) selectively hydrolyzes the (S)-enantiomer of N-acetyl-piperazine intermediates (91% ee, 65% yield). This biocatalytic approach operates at ambient temperatures but requires longer reaction times (24 hours) [9].
List of Compounds
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8